6-Chloro-4-ethoxyquinazoline
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Overview
Description
6-Chloro-4-ethoxyquinazoline is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.649 g/mol . It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chlorine atom at the 6th position and an ethoxy group at the 4th position on the quinazoline ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-ethoxyquinazoline typically involves the reaction of 4-chloroanthranilic acid amide with triethyl orthoformate . This reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative. Another method involves the condensation of anthranilic acid with excess formamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-ethoxyquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinazoline-2,4-dione derivatives or reduction to form dihydroquinazoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinazoline derivatives can be formed.
Oxidation Products: Quinazoline-2,4-dione derivatives.
Reduction Products: Dihydroquinazoline derivatives.
Scientific Research Applications
6-Chloro-4-ethoxyquinazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethoxyquinazoline involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 6-Bromo-4-ethoxyquinazoline
- 6-Methyl-4-ethoxyquinazoline
- 6-Fluoro-4-ethoxyquinazoline
Comparison: 6-Chloro-4-ethoxyquinazoline is unique due to the presence of a chlorine atom, which can influence its reactivity and biological activity compared to other halogenated derivatives . For instance, the chlorine atom may enhance its binding affinity to certain molecular targets, making it a more potent inhibitor .
Properties
CAS No. |
7505-75-1 |
---|---|
Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
6-chloro-4-ethoxyquinazoline |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-10-8-5-7(11)3-4-9(8)12-6-13-10/h3-6H,2H2,1H3 |
InChI Key |
ZBDPLPRMJBHVSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=NC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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